Methyl [(7-chloro-6-iodoundec-6-en-5-yl)oxy]acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl [(7-chloro-6-iodoundec-6-en-5-yl)oxy]acetate is an organic compound with a complex structure featuring both halogen and ester functional groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Methyl [(7-chloro-6-iodoundec-6-en-5-yl)oxy]acetate typically involves multi-step organic reactions. One common method includes the halogenation of an undecene derivative followed by esterification. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and scale-up processes. The use of advanced purification techniques such as distillation and chromatography is essential to achieve the desired product quality.
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, particularly at the double bond and the ester group.
Reduction: Reduction reactions can target the halogen atoms, converting them into less reactive groups.
Substitution: The halogen atoms in the compound make it susceptible to nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like sodium methoxide or potassium cyanide can be employed under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or alkanes.
Wissenschaftliche Forschungsanwendungen
Methyl [(7-chloro-6-iodoundec-6-en-5-yl)oxy]acetate has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of halogenated organic compounds and their biological interactions.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism by which Methyl [(7-chloro-6-iodoundec-6-en-5-yl)oxy]acetate exerts its effects involves interactions with various molecular targets. The halogen atoms can participate in halogen bonding, influencing the compound’s reactivity and binding affinity. The ester group can undergo hydrolysis, releasing active intermediates that interact with biological pathways.
Vergleich Mit ähnlichen Verbindungen
- Methyl [(7-chloro-6-bromoundec-6-en-5-yl)oxy]acetate
- Methyl [(7-chloro-6-fluoroundec-6-en-5-yl)oxy]acetate
- Methyl [(7-chloro-6-chloroundec-6-en-5-yl)oxy]acetate
Comparison: Methyl [(7-chloro-6-iodoundec-6-en-5-yl)oxy]acetate is unique due to the presence of both chlorine and iodine atoms, which impart distinct reactivity and properties compared to its analogs. The iodine atom, in particular, can enhance the compound’s ability to participate in specific chemical reactions, making it a valuable intermediate in organic synthesis.
Eigenschaften
CAS-Nummer |
647033-14-5 |
---|---|
Molekularformel |
C14H24ClIO3 |
Molekulargewicht |
402.69 g/mol |
IUPAC-Name |
methyl 2-(7-chloro-6-iodoundec-6-en-5-yl)oxyacetate |
InChI |
InChI=1S/C14H24ClIO3/c1-4-6-8-11(15)14(16)12(9-7-5-2)19-10-13(17)18-3/h12H,4-10H2,1-3H3 |
InChI-Schlüssel |
VLDIEEICKDXSTC-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCC(C(=C(CCCC)Cl)I)OCC(=O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.